Dimebolin
Overview
Description
Mechanism of Action
Target of Action
Dimebolin, also known as Latrepirdine , is a pleiotropic drug with multiple potential targets . It has been reported to modulate the activity of certain channels and neurotransmitter systems, including L-type and voltage-gated calcium channels, AMPA and NMDA glutamate receptors, α-adrenergic receptors, and serotonergic or dopaminergic receptors .
Mode of Action
This compound operates through multiple mechanisms of action. It blocks the action of neurotoxic beta-amyloid proteins and inhibits L-type calcium channels . It also modulates the action of AMPA and NMDA glutamate receptors . Furthermore, it may exert a neuroprotective effect by blocking a novel target that involves mitochondrial pores .
Biochemical Pathways
This compound affects several biochemical pathways. It has been proposed to exert protective effects on neuronal mitochondria, reduce aggregation of misfolded proteins, and upregulate autophagy . It is also suggested to be neuroprotective via a variety of pathways, including blocking Aβ-mediated toxicity .
Pharmacokinetics
It has been used clinically in russia since 1983 as an antihistamine drug . It is orally active , suggesting that it has good bioavailability. More research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
This compound has been shown to inhibit brain cell death in animal models of Alzheimer’s disease and Huntington’s disease . It is also suggested to directly improve aspects of cognition . Clinical trials have shown mixed results, and the drug remains unlicensed for any neurodegenerative condition .
Biochemical Analysis
Biochemical Properties
Dimebolin interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions. It has been shown to modulate calcium flux and apoptosis, and it inhibits several receptors, including α-adrenergic receptors, histamine receptors, and serotonin receptors . These interactions suggest that this compound can influence multiple signaling pathways and cellular processes.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In neurons, it has been shown to inhibit cell death and improve cognitive function in animal models of Alzheimer’s disease . This compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating neurotransmitter systems and calcium channels . These effects contribute to its potential neuroprotective properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through multiple mechanisms. It binds to and modulates the activity of L-type and voltage-gated calcium channels, AMPA and NMDA glutamate receptors, α-adrenergic receptors, and serotonergic or dopaminergic receptors . These interactions lead to changes in gene expression and enzyme activity, contributing to its cognitive-enhancing and neuroprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. Acute dosing of this compound has been shown to elevate extracellular amyloid-β levels in vitro and in vivo . The stability and degradation of this compound, as well as its long-term effects on cellular function, have been observed in various experimental systems, including neuroblastoma cells and transgenic mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rhesus monkeys, this compound significantly improved working memory at doses ranging from 3.9 to 118 µg/kg . At higher doses, potential toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. These interactions can affect metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact its activity and function, contributing to its overall biochemical and therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Latrepirdine involves several steps, starting from commercially available starting materials. The key steps include the formation of the indole ring system and subsequent functionalization to introduce the pyridyl and ethyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of Latrepirdine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Latrepirdine undergoes various chemical reactions, including:
Oxidation: Latrepirdine can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on Latrepirdine, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different substituents onto the Latrepirdine molecule, leading to the formation of analogs with potentially improved efficacy or reduced side effects
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under conditions such as acidic or basic catalysis
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of analogs with different functional groups .
Scientific Research Applications
Chemistry: Latrepirdine serves as a scaffold for the development of new compounds with potential therapeutic applications.
Biology: It is used in studies investigating the mechanisms of neurodegeneration and neuroprotection.
Medicine: Latrepirdine has been investigated in clinical trials for its potential to treat Alzheimer’s disease and Huntington’s disease. .
Comparison with Similar Compounds
Latrepirdine is compared with other compounds in its class, such as:
Donepezil: An acetylcholinesterase inhibitor used to treat Alzheimer’s disease. Unlike Latrepirdine, Donepezil has shown consistent efficacy in clinical trials.
Memantine: An NMDA receptor antagonist used for Alzheimer’s disease. Memantine’s mechanism of action differs from Latrepirdine’s multi-target approach.
Rivastigmine: Another acetylcholinesterase inhibitor with a different pharmacological profile compared to Latrepirdine
Uniqueness: Latrepirdine’s uniqueness lies in its multi-target approach, affecting various cellular functions and pathways, which distinguishes it from other single-target drugs used in neurodegenerative disease treatment .
Properties
IUPAC Name |
2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17/h4-7,12-13H,8-11,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNODQFNWMXFMEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189705 | |
Record name | Latrepirdine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3613-73-8 | |
Record name | Dimebon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3613-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Latrepirdine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003613738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Latrepirdine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11725 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Latrepirdine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(6-methyl-3-pyridyl)ethyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LATREPIRDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OD9237K1Z6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Latrepirdine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240240 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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